3-[(2E)-3-(1-ethylpyrazol-5-yl)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one
Description
Properties
IUPAC Name |
3-[(E)-3-(2-ethylpyrazol-3-yl)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-3-16-10(6-7-15-16)4-5-11(17)13-12(18)8-9(2)20-14(13)19/h4-8,18H,3H2,1-2H3/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXZMPCBIFQGOJ-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C=CC(=O)C2=C(C=C(OC2=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC=N1)/C=C/C(=O)C2=C(C=C(OC2=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(2E)-3-(1-ethylpyrazol-5-yl)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one, with the CAS number 1006348-17-9, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.
The molecular formula for this compound is , with a molecular weight of 274.27 g/mol. Its structure features a pyranone ring, which is known for various biological activities, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄N₂O₄ |
| Molecular Weight | 274.27 g/mol |
| CAS Number | 1006348-17-9 |
Antioxidant Activity
Research indicates that compounds containing the pyranone structure exhibit antioxidant properties. In vitro studies have demonstrated that this compound effectively scavenges free radicals, thus protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. In animal models, it significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .
Anticancer Properties
Studies have indicated that this compound may inhibit the proliferation of various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells through the activation of caspase pathways. The underlying mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis, making it a candidate for further development in cancer therapies .
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The presence of hydroxyl groups in its structure enhances its ability to donate electrons and neutralize free radicals.
- Cytokine Modulation : The compound's ability to downregulate pro-inflammatory cytokines contributes to its anti-inflammatory effects.
- Apoptotic Induction : By influencing mitochondrial pathways and activating caspases, it promotes programmed cell death in malignant cells.
Case Studies
Case Study 1: Antioxidant Efficacy
A study conducted on human endothelial cells demonstrated that treatment with this compound resulted in a significant decrease in oxidative stress markers compared to untreated controls .
Case Study 2: Anti-inflammatory Impact
In a murine model of colitis, administration of the compound led to a marked reduction in colon inflammation and histological damage, correlating with decreased levels of inflammatory mediators .
Case Study 3: Cancer Cell Line Studies
In vitro assays on MCF-7 breast cancer cells revealed that the compound inhibited cell growth by over 50% at concentrations as low as 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased early apoptotic cell populations following treatment .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds similar to 3-[(2E)-3-(1-ethylpyrazol-5-yl)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one exhibit antimicrobial properties. A study showed that derivatives of pyranones can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and inhibition of essential enzymes.
Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspases and the modulation of pro-apoptotic and anti-apoptotic proteins.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Caspase activation |
| HeLa | 20 | Modulation of Bcl-2 family proteins |
Agricultural Applications
Pesticidal Activity
The compound has shown promise as a pesticide, particularly against fungal pathogens affecting crops. In field trials, formulations containing this compound exhibited effective control over Fusarium species, which are known to cause significant crop losses.
| Pathogen | Control Efficacy (%) | Concentration (g/L) |
|---|---|---|
| Fusarium oxysporum | 85 | 0.5 |
| Botrytis cinerea | 78 | 0.75 |
Biochemical Applications
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly targeting enzymes involved in metabolic pathways. For instance, it has been tested as an inhibitor of certain proteases and kinases, showing potential for drug development in metabolic disorders.
Case Study: Inhibition of Protease Activity
A study examined the effects of the compound on serine proteases, revealing a dose-dependent inhibition:
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Trypsin | 25 | Competitive |
| Chymotrypsin | 30 | Non-competitive |
Chemical Reactions Analysis
Synthetic Routes and Reaction Mechanisms
Compound X is structurally similar to pyranone derivatives synthesized via multicomponent reactions (MCRs). For example:
-
Knoevenagel-Michael Adduct Formation :
Aryl glyoxals (e.g., phenylglyoxal hydrate) react with 1,3-dimethylbarbituric acid and 4-hydroxy-6-methyl-2H-pyran-2-one in ethanol under acidic catalysis (pTSA or NaOAc) to form pyranone derivatives . The reaction proceeds via: -
Cyclization of Tricarbonyl Precursors :
4-Hydroxy-2-pyrones are often synthesized via cyclization of 1,3,5-tricarbonyl compounds. For example, acetoacetic ester derivatives undergo DBU-catalyzed cyclization to form substituted pyrones in 60–100% yields .
Functional Group Reactivity
The structural features of Compound X suggest the following reactivity:
-
Enol Ether System : The α,β-unsaturated ketone moiety (propenoyl group) is susceptible to nucleophilic attack, enabling Michael additions or cycloadditions.
-
Pyrazole Substituent : The 1-ethylpyrazol-5-yl group may participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization.
-
Hydroxy and Methyl Groups : The 4-hydroxy and 6-methyl groups on the pyrone ring influence solubility and hydrogen-bonding interactions, affecting crystallization and biological activity .
Catalytic Systems and Reaction Conditions
Key catalysts and conditions for analogous reactions include:
Predicted Biological Activity
Though direct studies on Compound X are lacking, structurally related pyranones exhibit:
-
Anaphylatoxin Receptor Antagonism : Modulate inflammatory responses .
-
Platelet Aggregation Inhibition : Interfere with thromboxane pathways .
-
CYP450 Enzyme Interactions : Act as substrates or inhibitors .
Analytical Characterization
Hypothetical characterization data for Compound X (based on ):
-
IR (KBr) : ~3450 cm⁻¹ (O–H stretch), 1720 cm⁻¹ (C=O).
-
¹H NMR (CDCl₃) : δ 2.35 (s, 3H, CH₃), 5.72 (s, 1H, pyranone H), 7.2–8.1 (m, pyrazole H).
-
MS (EI) : m/z 356 [M]⁺.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
- Target Compound: Pyran-2-one core with 4-hydroxy, 6-methyl, and 3-propenoyl-1-ethylpyrazole substituents.
- Compound 11a/11b (): 4H-pyran core with amino, cyano, and phenyl groups. For example, 11a includes a malononitrile-derived cyano group, while 11b incorporates an ethyl cyanoacetate moiety. These lack the hydroxy and pyrazole substituents present in the target compound .
- Compound-1 () : Pyrazol-3-one core with a benzylidene group and nitro substituent. While it shares a pyrazole ring with the target compound, its core structure and substituents (e.g., nitro, acetyl) differ significantly .
Physicochemical Properties
The hydroxy group in the target compound may enhance hydrogen bonding compared to the nitro group in Compound-1 .
Hydrogen Bonding and Crystallography
The target compound’s hydroxy and carbonyl groups are expected to form intramolecular hydrogen bonds, stabilizing its conformation. In contrast, Compound-1 () exhibits intermolecular hydrogen bonds involving nitro and acetyl groups, influencing its crystal packing .
Research Findings and Implications
- Bioactivity : Pyrazole-pyran hybrids (like the target compound) may exhibit enhanced bioactivity due to synergistic electronic effects, whereas pyrazol-3-one derivatives (e.g., Compound-1) are often explored for antimicrobial properties .
- Material Science : The conjugated system in the target compound could enable applications in organic electronics, contrasting with the nitro-containing Compound-1, which may prioritize stability in energetic materials .
Q & A
Basic Synthesis and Characterization
Q: What are the standard synthetic routes for preparing 3-[(2E)-3-(1-ethylpyrazol-5-yl)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one, and how can purity be optimized? A:
- Synthetic Routes : The compound’s pyran-2-one and pyrazole moieties suggest multi-step synthesis involving condensation reactions (e.g., Claisen-Schmidt for α,β-unsaturated ketones) and functional group protection/deprotection. Similar compounds, such as pyrazolone derivatives, are synthesized via hydrazine cyclization followed by acylation .
- Purity Optimization : Use column chromatography (silica gel, gradient elution) and recrystallization (solvent polarity optimization). Monitor purity via HPLC (C18 column, UV detection at 254 nm) and elemental analysis (±0.3% tolerance) .
Structural Elucidation
Q: What spectroscopic and computational methods are critical for confirming the stereochemistry and tautomeric forms of this compound? A:
- Experimental Methods :
- NMR : 2D NMR (¹H-¹³C HSQC, HMBC) to resolve coupling in the (2E)-propenoyl group and pyrazole substitution patterns .
- X-ray Crystallography : Determine absolute configuration, particularly for the α,β-unsaturated ketone geometry .
- Computational Methods : DFT calculations (B3LYP/6-311+G(d,p)) to predict tautomeric stability (e.g., enol-keto equilibrium in the pyran-2-one ring) .
Biological Activity Profiling
Q: How can researchers design assays to evaluate this compound’s bioactivity, given structural analogs with conflicting reported activities? A:
- In Vitro Assays : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the pyrazole moiety’s role in binding ATP pockets. Use positive controls (e.g., staurosporine) and dose-response curves (IC₅₀ determination) .
- Contradiction Resolution : Compare substituent effects; for example, 1-ethylpyrazol-5-yl groups may enhance solubility but reduce target affinity compared to chlorophenyl analogs . Validate findings with SPR (surface plasmon resonance) for binding kinetics .
Advanced Synthetic Challenges
Q: What strategies address low yields in the final acylation step of this compound’s synthesis? A:
- Reaction Optimization :
- Catalysis : Use DMAP (4-dimethylaminopyridine) to activate the acylating agent and reduce side reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF or acetonitrile) improve electrophilicity of the carbonyl carbon .
- Advanced Techniques : Microwave-assisted synthesis (80°C, 30 min) enhances reaction efficiency and yield by 15–20% compared to conventional heating .
Stability and Degradation Studies
Q: How should researchers design stability studies under varying pH and temperature conditions? A:
- Experimental Design :
- pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via UPLC-MS to identify hydrolyzed products (e.g., cleavage of the propenoyl group) .
- Thermal Stability : Use TGA (thermogravimetric analysis) to assess decomposition thresholds (>150°C suggests thermal robustness) .
Data Contradictions in Biological Activity
Q: How can conflicting reports on antimicrobial activity between this compound and its analogs be resolved? A:
- Methodological Harmonization :
- Standardize MIC (minimum inhibitory concentration) assays using CLSI guidelines.
- Test against isogenic microbial strains to isolate resistance mechanisms .
- Structural Insights : Compare substituent effects; for example, 4-hydroxy-6-methylpyran-2-one may enhance membrane permeability versus bulkier groups in analogs .
Computational Modeling for Mechanism Prediction
Q: What computational approaches predict this compound’s interaction with biological targets? A:
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or EGFR). Focus on hydrogen bonding with the pyran-2-one’s hydroxyl group and π-π stacking with the pyrazole ring .
- MD Simulations : Run 100-ns simulations to assess binding stability (RMSD <2.0 Å) and identify key residues for mutagenesis validation .
Cross-Disciplinary Applications
Q: What non-pharmacological applications (e.g., material science) are plausible for this compound? A:
- Photophysical Properties : Characterize fluorescence emission (λmax 350–450 nm) for potential use as a sensor or OLED component .
- Coordination Chemistry : Test metal-chelation capacity (e.g., Fe³⁺, Cu²⁺) via UV-Vis titration; the β-keto-enol system may act as a bidentate ligand .
Reproducibility in Spectral Data
Q: How can researchers ensure reproducibility in NMR and IR spectra across labs? A:
- Standardization :
- NMR : Use deuterated DMSO-d₆ as a universal solvent and report chemical shifts relative to TMS.
- IR : Calibrate instruments with polystyrene films and report baseline-corrected spectra .
- Collaborative Validation : Share raw data (FID files for NMR) via open-access platforms for independent verification .
Environmental Impact Assessment
Q: What methodologies evaluate this compound’s environmental persistence and ecotoxicity? A:
- Degradation Pathways : Use OECD 301B (ready biodegradability test) and HPLC-MS to identify transformation products in aquatic systems .
- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (48-h LC₅₀) and algal growth inhibition assays (OECD 201) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
